Anorectic Potency: d-Norephedrine Exhibits 10- to 33-fold Lower Potency Than d-Amphetamine and Distinct Stereoselectivity
In a comparative study of 13 phenethylamines, the anorectic potency (ED50) of d-norephedrine exceeded 400 µmol/kg, positioning it among the least potent anorectics tested, in stark contrast to d-amphetamine (ED50 ≈ 12 µmol/kg) and fenfluramine (ED50 = 12 µmol/kg) [1]. Additionally, while l-norephedrine significantly suppresses feeding at doses of 7.5-15 mg/kg, d-norephedrine requires doses approximately 10-fold higher (75-150 mg/kg) to achieve comparable reductions in food intake in hyperphagic rat models [2]. This order-of-magnitude potency differential underscores the critical impact of stereochemistry on pharmacological outcome.
| Evidence Dimension | Anorectic potency (ED50) in rats |
|---|---|
| Target Compound Data | >400 µmol/kg (po) |
| Comparator Or Baseline | d-Amphetamine: ~12 µmol/kg (po); Fenfluramine: 12 µmol/kg (po); l-Norephedrine: 7.5-15 mg/kg (ip, active dose) |
| Quantified Difference | d-Norephedrine is >33-fold less potent than d-amphetamine; d-Norephedrine is ~10-fold less potent than l-norephedrine. |
| Conditions | Oral (po) administration for ED50 comparison across 13 phenethylamines; Intraperitoneal (ip) injection for enantiomer comparison in hyperphagic rat models. |
Why This Matters
Procurement of the incorrect enantiomer or a more potent analog would drastically alter effective dosing and confound mechanistic appetite suppression studies.
- [1] Temporal concordance of anorectic, behavioral, cardiovascular and amphetamine receptor binding activity of phenethylamines in rats. INIS Repository. ED50 values: d-norephedrine >400 µmol/kg, d-amphetamine ~12 µmol/kg. View Source
- [2] Eisenberg, M.S., & Maher, T.J. (1989). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Pharmacology Biochemistry and Behavior, 34(4), 865-869. View Source
